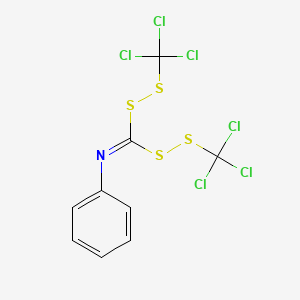
N-(Bis((trichloromethyl)dithio)methylene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Bis((trichloromethyl)dithio)methylene)aniline is a chemical compound with the molecular formula C9H5Cl6NS4. This compound is known for its unique structure, which includes trichloromethyl groups and dithio functionalities attached to a methylene bridge, connected to an aniline moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bis((trichloromethyl)dithio)methylene)aniline typically involves the reaction of aniline with trichloromethyl dithioformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Aniline and trichloromethyl dithioformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, industrial production may incorporate advanced purification techniques to ensure high purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Bis((trichloromethyl)dithio)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylated derivatives.
Aplicaciones Científicas De Investigación
N-(Bis((trichloromethyl)dithio)methylene)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(Bis((trichloromethyl)dithio)methylene)aniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction is facilitated by the presence of the trichloromethyl and dithio groups, which are reactive towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
N-(Bis((trichloromethyl)dithio)methylene)-N-phenylamine: Similar structure but with a phenyl group attached to the nitrogen.
N-(Bis((trichloromethyl)dithio)methylene)benzylamine: Similar structure but with a benzyl group attached to the nitrogen.
Uniqueness
N-(Bis((trichloromethyl)dithio)methylene)aniline is unique due to its specific combination of trichloromethyl and dithio functionalities, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring selective modification of proteins or synthesis of sulfur-containing compounds.
Propiedades
Número CAS |
65331-40-0 |
|---|---|
Fórmula molecular |
C9H5Cl6NS4 |
Peso molecular |
468.1 g/mol |
Nombre IUPAC |
N-phenyl-1,1-bis(trichloromethyldisulfanyl)methanimine |
InChI |
InChI=1S/C9H5Cl6NS4/c10-8(11,12)19-17-7(18-20-9(13,14)15)16-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
HCUUQYLOTOGZJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12815290.png)
![Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B12815295.png)
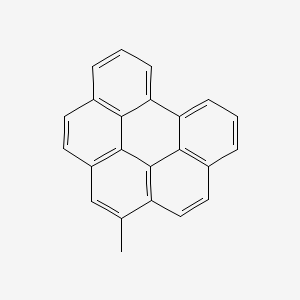
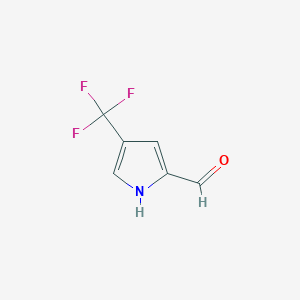
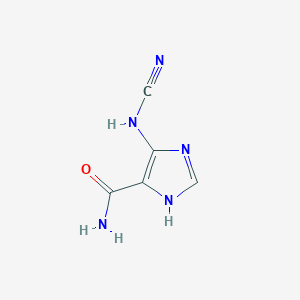
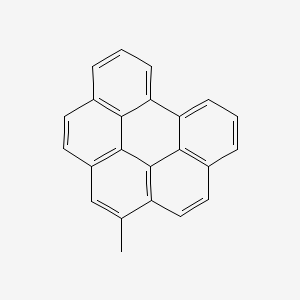
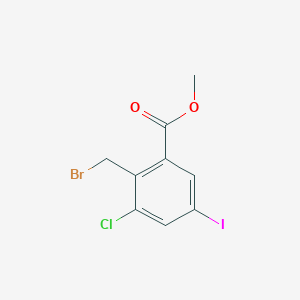
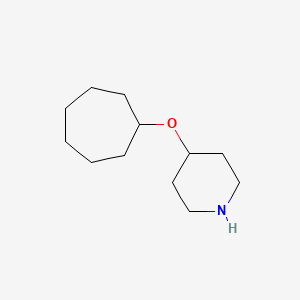
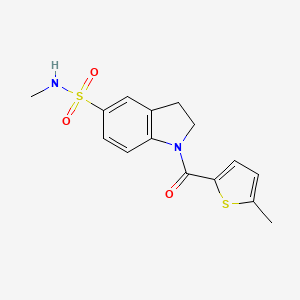
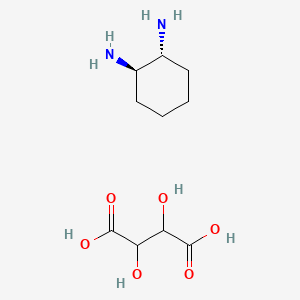
![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)
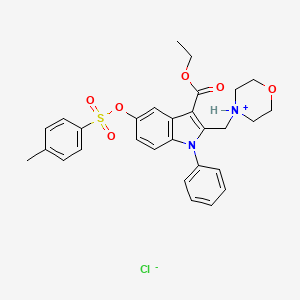
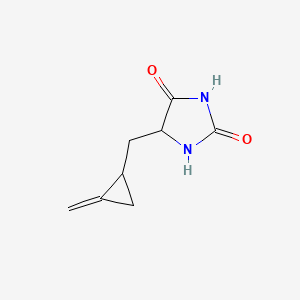
![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)
